Isodecyl isotridecyl phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-O-(11-methyldodecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-26(2)20-14-10-7-5-6-8-12-18-24-34-30(32)28-22-16-17-23-29(28)31(33)35-25-19-13-9-11-15-21-27(3)4/h16-17,22-23,26-27H,5-15,18-21,24-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZLEPRTLYUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234318 | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85168-77-0 | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085168770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl isotridecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Industrial Production of Isodecyl Isotridecyl Phthalate
Esterification Reactions for Phthalate (B1215562) Synthesis
The synthesis of isodecyl isotridecyl phthalate is a classic example of Fischer-Speier esterification, a reaction that has been refined over a century to optimize yield and purity for industrial-scale production. nih.gov
The production of phthalate esters, including this compound, is achieved by reacting phthalic anhydride (B1165640) with an excess of the desired alcohols. wikipedia.org The reaction proceeds in two main stages. The first step, the formation of a monoester, is a rapid and exothermic reaction that occurs readily when phthalic anhydride is treated with an alcohol. wikipedia.orgnih.gov The second step, the conversion of the monoester to a diester, is a slower, reversible reaction that requires a catalyst and the removal of water to drive the equilibrium towards the final product. wikipedia.orgnih.gov
To achieve a high conversion rate to the diester, water produced during the reaction is continuously removed, typically by azeotropic distillation. prepchem.com
The specific properties of this compound are derived from the alcohols used in its synthesis: isodecyl alcohol and tridecyl alcohol. These are branched-chain alcohols, which contribute to the plasticizer's desirable characteristics. Isodecyl alcohol is a C10 alcohol, and tridecyl alcohol is a C13 alcohol. nih.gov The use of a mixture of these alcohols results in a mixed phthalate ester with a range of molecular weights and isomeric structures, which enhances its performance as a plasticizer. The branched nature of the alkyl chains in isodecyl and tridecyl alcohols leads to reduced volatility and increased thermal stability in the final phthalate product.
Reaction Conditions and Catalysis in this compound Synthesis
The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions and the choice of catalyst.
The esterification reaction is typically carried out at elevated temperatures, generally ranging from 150°C to 200°C, and can sometimes reach up to 240°C. These high temperatures are necessary to drive the reaction forward and to facilitate the removal of water. wikipedia.org Reflux conditions are maintained to ensure that the alcohols, which have lower boiling points than the phthalate esters, are returned to the reaction mixture while water is continuously removed. researchgate.net The specific temperature profile can be adjusted based on the catalyst used and the desired reaction rate. google.com For instance, the initial monoesterification can occur at a lower temperature of around 140-150°C. google.com
Acid catalysts are crucial for accelerating the slow second step of the esterification process. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. These catalysts work by protonating the carboxylic acid group of the monoester, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net While effective, traditional acid catalysts like sulfuric acid can sometimes lead to undesirable side reactions, such as the formation of olefins, especially at higher temperatures. google.com Aromatic sulfonic acids, such as p-toluenesulfonic acid, are often preferred as they can provide rapid conversion with fewer side products. google.com In addition to traditional acid catalysts, organometallic catalysts, particularly those based on titanium, zirconium, and tin, are widely used in industrial processes due to their high selectivity and efficiency. google.comgoogle.com
Table 1: Key Reaction Parameters in the Synthesis of this compound
| Parameter | Typical Range/Value | Description |
|---|---|---|
| Temperature | 150–240°C | Optimal for ester bond formation and water removal. |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or organometallic catalysts (e.g., titanium-based) | Accelerates the rate of the esterification reaction. google.com |
| Reaction Time | 3–6 hours (for the second esterification step) | Ensures near-complete conversion to the diester. google.com |
| Pressure | Atmospheric to slight vacuum | Atmospheric pressure is typical during the reaction, with a vacuum applied during the purification stage to remove excess alcohol and water. |
| Molar Ratio (Alcohol:Phthalic Anhydride) | 2.1:1 to 3.0:1 | An excess of alcohol is used to drive the reaction equilibrium towards the formation of the diester product. google.com |
Industrial-Scale Manufacturing Processes
On an industrial scale, the production of this compound is typically carried out in large, agitated reactors. The process is often run in a continuous or semi-continuous mode, where the reactants (phthalic anhydride and the alcohol mixture) and the catalyst are continuously fed into the reactor. The reaction mixture is maintained at the optimal temperature and pressure to ensure efficient esterification.
Following the reaction, the crude ester product undergoes a series of purification steps. This includes the removal of excess unreacted alcohols and the catalyst. The excess alcohol is typically recovered by vacuum distillation and recycled back into the process. The catalyst is often neutralized with a base, and the resulting salts are removed by washing with water. google.com A final filtration step ensures the purity of the final this compound product, which is expected to have an ester content of over 99.8%.
Reactor Design and Continuous Processing Techniques
The industrial synthesis of this compound, a high-molecular-weight plasticizer, is predominantly carried out through esterification in large-scale reactors designed for continuous operation. The primary raw materials, phthalic anhydride and a blend of isodecyl and isotridecyl alcohols, are continuously fed into these reactor systems.
Reactor systems for phthalate production are typically continuous stirred-tank reactors (CSTRs), which are often arranged in series. google.comscribd.com A configuration involving multiple esterification kettles connected in series allows for a progressive increase in the conversion rate of phthalic anhydride. google.com This setup ensures that the reaction solution flows successively from one reactor to the next, with each stage operating under specific, controlled temperatures. google.com For instance, a continuous process for a similar phthalate, Dioctyl Phthalate (DOP), utilizes six series-connected esterification kettles with reaction temperatures progressively increasing from 190°C to 235°C across the series. google.com
The design of these reactors incorporates robust agitation and heating systems to manage the reaction kinetics effectively. High-efficiency mixing is crucial. Modern reactor designs may feature a single pitched blade or hydrofoil type turbine to maximize the pumping capacity and achieve high reactor turnover rates, which can range from 2.5 to 20. google.com This vigorous mixing minimizes the concentration gradient of water, a byproduct of the reaction, between different regions of the reactor, thereby enhancing the reaction rate. google.com To further improve flow dynamics and prevent short-circuiting of the liquid flow to the impeller, a draft tube may be optionally included in the reactor design. google.com The reactors are also equipped to operate under controlled pressure and temperature, with heat often supplied by high-pressure steam. google.com
Continuous processing is favored in industrial production for its efficiency and consistency. In this setup, the reactants are continuously introduced while the product stream is simultaneously withdrawn. google.com A critical aspect of the continuous process is the management of byproducts. Water formed during the esterification is continuously removed, often through azeotropic distillation with excess alcohol, to drive the reaction equilibrium towards the product side. google.com The vapor stream containing alcohol and water is passed through a tower where they are separated. The recovered alcohol is then condensed and returned to the esterification reactor, minimizing waste and improving raw material efficiency. google.com
Table 1: Key Features of Industrial Reactors for Phthalate Synthesis
| Feature | Description | Purpose | Source |
|---|---|---|---|
| Reactor Type | Continuous Stirred-Tank Reactors (CSTRs), often in series. | Ensures consistent product quality and high throughput. | google.comscribd.com |
| Agitation System | High-efficiency impellers (e.g., pitched blade, hydrofoil). | Promotes mixing, enhances heat transfer, and facilitates water removal. | google.com |
| Processing Mode | Continuous feeding of reactants and withdrawal of product. | Achieves high production capacity and low energy consumption. | google.com |
| Temperature Control | Progressive heating, typically from 150°C to 240°C. | Optimizes reaction kinetics and drives the reaction to completion. | google.com |
| Byproduct Removal | Continuous removal of water via azeotropic distillation. | Shifts reaction equilibrium to favor ester formation. | google.com |
Purification Methodologies: Distillation and Post-Synthesis Treatments
Following the esterification reaction, the crude this compound undergoes a multi-step purification process to remove unreacted raw materials, the catalyst, and byproducts. These post-synthesis treatments are critical for achieving the high purity (typically >99%) required for commercial applications and ensuring product performance and safety.
The purification sequence generally includes:
Dealcoholization/Stripping : The first step involves removing the excess isodecyl and isotridecyl alcohols. This is typically achieved through vacuum distillation or steam stripping. google.com In one patented process for a similar phthalate, excess alcohol and water are removed by vacuum distillation at 170–180°C under reduced pressure. Steam stripping is also a common technique. google.com
Neutralization and Water Washing : After the removal of excess alcohol, the crude ester is neutralized to remove residual acidic species, such as unreacted phthalic acid or acidic catalysts like sulfuric acid or p-toluenesulfonic acid. google.com This is followed by water washing to remove the resulting salts and any remaining water-soluble impurities. google.com
Drying : The washed ester is then dried to remove any residual water. google.com
Final Filtration/Adsorption : The final step often involves filtration to remove any solid particles, such as residual catalyst. google.com Adsorption techniques may also be employed to eliminate final traces of impurities. google.comnih.gov
Distillation is a cornerstone of the purification process. Given the high boiling point (468.2°C) and low volatility of this compound, purification is performed via vacuum distillation. This allows the separation to occur at lower temperatures, preventing thermal degradation of the product. Molecular distillation, a technique characterized by a short distance between the evaporator and condenser under a high vacuum, is another effective method for removing contaminants from high-molecular-weight, heat-sensitive compounds and is suitable for achieving high purity in essential oils and similar materials. researchgate.net
Table 2: Post-Synthesis Purification Steps for this compound
| Step | Method(s) | Impurities Removed | Source |
|---|---|---|---|
| Dealcoholization | Vacuum Distillation, Steam Stripping | Excess isodecyl and isotridecyl alcohols | google.com |
| Neutralization | Alkaline Washing | Residual acid catalyst, unreacted phthalic acid | google.com |
| Washing | Water Washing | Salts, water-soluble impurities | google.com |
| Drying | Vacuum Drying | Residual water | google.com |
| Final Purification | Filtration, Adsorption | Solid catalyst residues, trace impurities | google.comgoogle.com |
Process Optimization and Yield Enhancement Strategies
Catalyst Selection and Concentration: The choice of catalyst is a critical factor. While traditional strong acids like sulfuric acid and p-toluenesulfonic acid are effective, they can cause corrosion and environmental issues. Organometallic catalysts, particularly tetra-alkyl titanates like titanium isopropoxide, have become widely used due to their high selectivity, which suppresses the formation of byproducts such as dialkyl ethers. google.comgoogle.com The catalyst concentration is carefully controlled; for example, titanium isopropoxide may be used in amounts of 0.02–1% by weight relative to phthalic acid. Research into solid acid catalysts, such as sulfamic acid or composite catalysts, aims to simplify separation and enable catalyst recycling, facilitating continuous production. google.com
Molar Ratio of Reactants: The esterification reaction is reversible, so using an excess of the alcohol reactants drives the equilibrium towards the formation of the diester product. google.com The molar ratio of total alcohols (isodecyl and isotridecyl) to phthalic anhydride is a key parameter. Ratios typically range from 2.1:1 to 5.0:1. google.com While a higher excess of alcohol increases the conversion rate, it also increases the amount that must be removed and recycled during purification, impacting reactor capacity and costs. google.com An optimal balance is therefore sought to maximize efficiency.
Reaction Temperature and Time: The reaction temperature is maintained between 150°C and 240°C. Higher temperatures accelerate the reaction rate but must be controlled to avoid thermal degradation of the product and minimize side reactions. google.com In a continuous process with reactors in series, the temperature is often increased in successive stages to push the reaction toward completion. google.com The reaction time can be reduced by operating at higher temperatures; for instance, using certain catalysts at 140–240°C can reduce reaction times to 1–4 hours.
Efficient Byproduct Removal: The continuous removal of water, a byproduct of the esterification, is essential for achieving high yields. google.com As previously mentioned, this is typically accomplished by azeotropic distillation with the excess alcohol. google.com The efficiency of the water removal process is directly linked to the reactor's mixing intensity and the design of the separation tower. google.comgoogle.com
Table 3: Summary of Yield Enhancement Strategies
| Strategy | Parameter | Typical Range/Value | Impact on Process | Source |
|---|---|---|---|---|
| Catalyst Optimization | Type | Tetra-alkyl titanates, Sulfuric acid, Solid acids | Increases reaction rate and selectivity; simplifies purification. | google.comgoogle.com |
| Concentration | 0.02-10 wt% of phthalic anhydride | Balances reaction speed with cost and removal requirements. | google.com | |
| Molar Ratio Control | Alcohol : Phthalic Anhydride | 2.1:1 to 5.0:1 | Drives equilibrium toward product formation. | google.com |
| Temperature Management | Reaction Temperature | 150°C - 240°C | Accelerates reaction rate; must be balanced to avoid side reactions. |
| Byproduct Removal | Method | Continuous azeotropic distillation | Pushes reaction equilibrium to achieve high conversion. | google.comgoogle.com |
Table 4: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main product |
| Phthalic Anhydride | Primary reactant |
| Isodecyl Alcohol | Reactant |
| Isotridecyl Alcohol | Reactant |
| Sulfuric Acid | Catalyst |
| p-Toluenesulfonic Acid | Catalyst |
| Titanium Isopropoxide | Catalyst |
| Dioctyl Phthalate (DOP) | Similar phthalate used for process comparison |
| Water | Byproduct |
Chemical Reactivity and Environmental Degradation Pathways of Isodecyl Isotridecyl Phthalate
Fundamental Chemical Reactions
Isodecyl isotridecyl phthalate (B1215562), a high molecular weight phthalate ester, undergoes several fundamental chemical reactions that are key to understanding its environmental fate. These reactions primarily involve the cleavage of its ester bonds.
Hydrolysis Mechanisms in Diverse Environments (Acidic, Basic, Neutral)
Hydrolysis is a primary chemical transformation process for phthalate esters, involving the reaction of the compound with water to break the ester linkage, forming a carboxylic acid and an alcohol. researchgate.net For Isodecyl isotridecyl phthalate, this results in the formation of phthalic acid and a mixture of isodecyl and isotridecyl alcohols. The rate of this reaction is highly dependent on the pH of the environment. researchgate.net
Neutral Conditions: At a neutral pH, the hydrolysis of phthalate esters is generally a very slow process with negligible rates. researchgate.netresearchgate.net
Acidic Conditions: Acid-catalyzed hydrolysis occurs, typically leading to the formation of the corresponding monoester and alcohol. researchgate.net However, the rate of acid-catalyzed hydrolysis for phthalate esters is estimated to be significantly slower—by about four orders of magnitude—than hydrolysis under basic conditions. researchgate.net
Basic Conditions: The hydrolysis rate is substantially increased in basic or alkaline environments. researchgate.net Base-catalyzed hydrolysis is a critical degradation pathway, proceeding through the formation of a monoester intermediate and ultimately yielding phthalic acid and the corresponding alcohols. researchgate.net
The process can occur in two steps: first, the diester is hydrolyzed to a monoester and one alcohol molecule, and a second hydrolysis step converts the monoester into phthalic acid and a second alcohol molecule. researchgate.net Temperature also influences the rate of hydrolysis, with higher temperatures generally increasing the reaction speed. researchgate.net
| Environmental Condition | Relative Hydrolysis Rate | Primary Products |
|---|---|---|
| Acidic (e.g., pH < 7) | Slow | Monoester, Isodecyl/Isotridecyl Alcohol |
| Neutral (e.g., pH ≈ 7) | Very Slow / Negligible | Minimal to no reaction |
| Basic (e.g., pH > 7) | Fast | Phthalic Acid, Isodecyl/Isotridecyl Alcohol |
Transesterification Processes
Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. While primarily known as a method for synthesizing esters, it can also be a degradation pathway. For some phthalate esters, such as diethyl phthalate (DEP), degradation has been observed to proceed through a combination of hydrolysis and transesterification processes in the presence of other alcohols like methanol. researchgate.net This suggests a potential pathway where the isodecyl or isotridecyl alcohol groups on the phthalate molecule could be exchanged with other environmental alcohols, altering the compound's structure and properties. However, specific research detailing transesterification as a primary environmental degradation pathway for this compound is limited.
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, this primarily includes degradation by light and heat.
Photolysis (Direct and Indirect)
| Phthalate Ester | Photolysis Rate Constant (k) under UV irradiation (h⁻¹) |
|---|---|
| Dimethyl phthalate (DMP) | 0.02636 |
| Di-n-butyl phthalate (DBP) | 0.1005 |
| Di-n-octyl phthalate (DOP) | 0.958 |
Thermal Degradation Characteristics
Thermal degradation occurs when a molecule breaks down at elevated temperatures. Phthalate esters are known to decompose at high temperatures. The presence of other materials, such as polyvinyl chloride (PVC), can significantly influence the degradation temperature. For instance, some phthalates begin to degrade at lower temperatures when in the presence of PVC. researchgate.net Di(2-ethylhexyl) phthalate (DEHP) has been shown to decompose at a lower temperature when mixed with PVC than when heated alone. researchgate.net this compound is combustible but must be preheated before ignition can occur. noaa.gov
| Property | Value |
| Flash Point | 232°C (450°F) noaa.gov |
| Autoignition Temperature | 402°C (755°F) noaa.gov |
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation is the breakdown of organic matter by microorganisms and is considered a primary pathway for the mineralization of phthalate esters in the environment. nih.govd-nb.info The biodegradability of phthalates is related to their chemical structure, with the rate of degradation tending to decrease as the length of the alkyl chain increases.
The general aerobic biodegradation pathway for phthalate esters proceeds in several steps:
Hydrolysis: The degradation is initiated by the action of esterase enzymes, which hydrolyze the diester into a monoester and then into phthalic acid and the corresponding alcohols. nih.gov
Ring Cleavage: The resulting phthalic acid is then converted by dioxygenase enzymes into dihydroxylated intermediates. nih.gov
Metabolism: These intermediates undergo ring cleavage and are further metabolized, eventually entering central metabolic pathways like the Krebs cycle. nih.gov
Studies on high molecular weight phthalates similar to this compound have demonstrated this process. For instance, diisodecyl phthalate (DIDP) was efficiently degraded by Bacillus sp. SB-007, which transformed the parent compound into monoisodecyl phthalate and phthalic acid. nih.gov Similarly, ditridecyl phthalate has been shown to biodegrade, with initial products being phthalic acid and tridecyl alcohol when incubated with Pseudomonas acidovorans. nih.gov Given its structural similarity, this compound is expected to biodegrade through a similar pathway, although likely at a slower rate than shorter-chain phthalates. researchgate.net
Microbial Degradation Pathways in Aerobic Conditions
Under aerobic conditions, microorganisms employ a multi-step enzymatic strategy to mineralize phthalate esters. The process begins with the cleavage of the ester bonds, followed by the breakdown of the central aromatic ring. nih.gov
The first and often rate-limiting step in the aerobic biodegradation of phthalate esters is the hydrolysis of the two ester linkages. d-nb.info This reaction is catalyzed by various microbial esterases, also known as hydrolases, which sever the ester bonds to release phthalic acid and the corresponding alcohols—in this case, isodecanol and isotridecanol. d-nb.infonih.gov
The general reaction can be summarized as: this compound + 2 H₂O → Phthalic Acid + Isodecanol + Isotridecanol
These esterases exhibit broad substrate specificity but their efficiency can be influenced by the structure of the alkyl chains. acs.org The released alcohols are typically readily metabolized by microorganisms as a source of carbon and energy. d-nb.info The subsequent degradation focuses on the phthalic acid moiety.
Table 1: Key Enzymes in Aerobic Degradation of Phthalates
| Enzymatic Step | Enzyme Class | Function | Products |
| Initial Hydrolysis | Esterase / Hydrolase | Cleavage of ester bonds | Phthalic Acid, Alcohols |
| Aromatic Ring Activation | Dioxygenase | Introduction of hydroxyl groups | Dihydroxylated intermediates |
| Aromatic Ring Cleavage | Dioxygenase | Opening of the benzene (B151609) ring | Aliphatic dicarboxylic acids |
Following hydrolysis, the phthalic acid molecule undergoes attack by powerful oxidizing enzymes called dioxygenases. nih.gov In most aerobic bacteria, phthalate is converted to dihydroxylated intermediates by specific phthalate dioxygenases. nih.gov These enzymes are crucial as they incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, destabilizing it and preparing it for cleavage. nih.govresearchgate.net
The typical aerobic pathway proceeds as follows:
Dihydroxylation: Aromatic ring-hydroxylating dioxygenases catalyze the addition of two hydroxyl (-OH) groups to the phthalate ring, forming a cis-dihydrodiol intermediate. researchgate.net
Dehydrogenation and Decarboxylation: The intermediate is then acted upon by dehydrogenases, leading to the formation of protocatechuate (3,4-dihydroxybenzoate). d-nb.inforesearchgate.net
Ring Fission: Protocatechuate is a key central intermediate that is subsequently cleaved by other dioxygenases (either ortho- or meta-cleavage), breaking open the aromatic ring and forming linear aliphatic compounds. nih.gov These smaller molecules can then readily enter central metabolic pathways like the Krebs cycle to be completely mineralized to CO₂ and water. mdpi.com
Microbial Degradation Pathways in Anaerobic Conditions
In the absence of oxygen, microorganisms utilize a fundamentally different set of biochemical reactions to break down phthalates. nih.gov This pathway avoids the use of oxygenases and instead relies on activation and decarboxylation steps to process the aromatic ring. nih.gov
The initial step in the anaerobic degradation of phthalic acid involves its activation to a more reactive thioester derivative, typically phthaloyl-CoA. researchgate.netnih.gov This activation is an energy-dependent process catalyzed by specific enzymes. d-nb.info
Two primary mechanisms for this activation have been identified in different anaerobic bacteria:
CoA Transferases: In denitrifying bacteria, a succinyl-CoA:phthalate CoA transferase (SPCT) enzyme transfers a CoA moiety from succinyl-CoA to phthalate. nih.govd-nb.info
CoA Ligases: In sulfate-reducing bacteria, an ATP-dependent phthalate CoA ligase (PCL) directly attaches a CoA molecule to phthalate. d-nb.info
The formation of phthaloyl-CoA is critical as it prepares the molecule for the subsequent decarboxylation step. nih.gov
Once activated to phthaloyl-CoA, the molecule undergoes a crucial decarboxylation reaction where one of the two carboxyl groups is removed. ufz.de This step is catalyzed by phthaloyl-CoA decarboxylase (PCD), an enzyme that converts the extremely unstable phthaloyl-CoA into benzoyl-CoA. nih.govsci-hub.se
Benzoyl-CoA is a central and universal intermediate in the anaerobic degradation of a wide variety of aromatic compounds. nih.govd-nb.info From this point, the benzoyl-CoA degradation pathway is initiated, which involves the reduction and eventual cleavage of the aromatic ring without the involvement of oxygen, ultimately leading to intermediates that can be funneled into central metabolism. ufz.de
Table 2: Key Enzymes in Anaerobic Degradation of Phthalates
| Enzymatic Step | Enzyme Class | Function | Key Intermediate |
| Thioester Activation | CoA Transferase / CoA Ligase | Activation of phthalic acid | Phthaloyl-CoA |
| Decarboxylation | Phthaloyl-CoA Decarboxylase (PCD) | Removal of a carboxyl group | Benzoyl-CoA |
| Aromatic Ring Reduction | Benzoyl-CoA Reductase | Dearomatization of the ring | Cyclic dienoyl-CoA |
Influence of Alkyl Chain Branching on Biodegradability
The molecular structure of the alcohol moieties in phthalate esters significantly impacts their biodegradability. The isodecyl and isotridecyl groups are branched alkyl chains, which generally leads to slower degradation rates compared to their linear counterparts. nih.gov
Research comparing linear and branched-chain esters has revealed several key findings:
Steric Hindrance: The branching of the alkyl chain can create steric hindrance, making it more difficult for hydrolytic enzymes (esterases) to access and cleave the ester bond. researchgate.net Studies on di(2-ethylhexyl) maleate (DEHM), which has a branched structure similar to the esters in this compound, showed almost no degradation, while maleates with unbranched side chains were hydrolyzed at acceptable rates. nih.govresearchgate.net
Metabolite Formation: The initial hydrolysis of branched-chain phthalates can lead to the temporary accumulation of monoester metabolites, which in some cases can inhibit further microbial activity. nih.gov
Interaction Mechanisms with Polymeric Systems
Plasticizing Action: Molecular-Level Interactions
The primary role of isodecyl isotridecyl phthalate (B1215562) as a plasticizer is to increase the flexibility of the polymer. This is achieved by altering the interactions between the long polymer chains that constitute the bulk material.
In their natural state, polymer chains are often held together by strong intermolecular forces, such as van der Waals forces. These forces cause the chains to pack tightly together, resulting in a rigid and often brittle material. When isodecyl isotridecyl phthalate is introduced into the polymer matrix, its molecules, which are smaller than the polymer chains, insert themselves between these chains. This physical separation increases the distance between the polymer chains, thereby weakening the intermolecular forces that hold them together. The long, branched alkyl chains of this compound play a crucial role in this process, effectively shielding the polymer chains from one another. vulcanchem.com
By disrupting the intermolecular forces, this compound increases the "free volume" within the polymer structure. This increased free volume allows the polymer chains to move more freely past one another. The enhanced molecular mobility translates to a more flexible and less rigid material. This increased flexibility improves the durability of the polymer, making it more resistant to cracking and breaking under stress. The presence of the plasticizer essentially lubricates the polymer chains at a molecular level, allowing for greater elongation and deformation before failure. The use of high molecular weight phthalates like this compound also contributes to the longevity of the product due to their lower volatility and reduced migration from the polymer matrix over time. vulcanchem.com
Impact on Polymer Mechanical Properties
The molecular-level interactions of this compound have a direct and measurable impact on the bulk mechanical properties of the polymer.
Brittleness, the tendency of a material to fracture with little to no plastic deformation, is a key characteristic of many unmodified polymers. By increasing the mobility of the polymer chains, this compound allows the material to absorb more energy before fracturing. This results in a significant reduction in brittleness and an increase in the material's toughness and resilience. umd.edu
The glass-transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers. numberanalytics.com It represents the temperature at which a polymer transitions from a hard, glassy state to a softer, more rubbery state. numberanalytics.com Plasticizers, including this compound, work by lowering the Tg of the polymer. umd.eduvulcanchem.com By increasing the free volume and molecular mobility, the plasticizer allows the polymer chains to achieve the necessary motion for the glass transition at a lower temperature. umd.edu This effect is fundamental to the plasticizing action and is a key parameter in formulating flexible polymer products. vulcanchem.com
Compatibility with Various Polymer Resins
This compound is primarily used as a plasticizer for polyvinyl chloride (PVC), a versatile and widely used polymer. Its high molecular weight and branched structure make it particularly suitable for flexible PVC applications where low volatility and good thermal stability are required. vulcanchem.com
Beyond PVC, phthalate plasticizers are known to be compatible with a range of other polymer resins. While specific data for this compound with all polymer types is not extensively detailed in the provided search results, general compatibility of phthalates extends to:
Polyurethane (PU) umd.edu
Polysulfide polymers umd.edu
Acrylic-based polymers umd.edu
Rubbers greenfacts.org
The selection of a plasticizer is highly dependent on the specific polymer and the desired end-properties of the final product. wikipedia.org The branched alkyl chains of this compound influence its solubility and plasticizing efficiency, making it a preferred choice for applications demanding high performance and durability. vulcanchem.com
Blending with Other Plasticizers and Additives
In many industrial applications, particularly those with demanding performance requirements, this compound is blended with other plasticizers and additives to achieve a specific balance of properties, cost, and processability. google.com
For high-temperature applications, such as 90°C or 105°C rated electrical wire insulation, PVC formulations often require plasticizers with very low volatility. google.com Trimellitate esters, such as trioctyl trimellitate (TOTM) or tri-isononyl trimellitate (TINTM), are known for their excellent high-temperature performance and permanence but are significantly more expensive than phthalate esters. flexvinylalliance.comgoogle.com
Table 3: Blending Phthalates with Trimellitates for High-Temperature PVC
| Plasticizer Blend Component | Primary Contribution | Typical Concentration Limits in Blends |
| This compound (and similar HMW Phthalates) | Reduces cost, improves processability (lower melt viscosity, faster dry blending). google.comgoogle.com | Limited by volatility and high-temperature aging requirements; e.g., ~40-60 wt.% depending on the specific phthalate and trimellitate. google.com |
| Trimellitate Esters (e.g., TOTM, TINTM) | Provides excellent high-temperature resistance and low volatility (permanence). flexvinylalliance.comgoogle.com | Often constitutes the majority of the plasticizer package in high-performance applications. |
The inclusion of this compound, particularly in blends with more viscous plasticizers like trimellitates, significantly improves the processability of polymer compounds. google.comgoogle.com
Table 4: Influence of this compound on PVC Processability
| Processing Parameter | Effect of Blending with this compound | Benefit in Manufacturing |
| Melt Viscosity | Reduction, especially when blended with high-viscosity trimellitates. google.comgoogle.com | Easier processing, lower energy use, potential for higher output rates. flexvinylalliance.com |
| Dry Blending Time | Reduction in the time required to form a free-flowing powder compound. google.comgoogle.com | Increased compounding efficiency and plant throughput. |
Migration and Release Mechanisms from Materials
Non-Covalent Binding within Polymer Matrices
Isodecyl isotridecyl phthalate (B1215562) is physically mixed with polymers, most commonly polyvinyl chloride (PVC), rather than being chemically bonded to the polymer chains. This lack of covalent bonds is a key factor that facilitates its migration. The phthalate molecules are dispersed within the polymer matrix, where they are held in place by weaker intermolecular forces, such as van der Waals forces.
This physical entrapment means that the plasticizer molecules can move within the polymer structure and eventually be released from the material's surface. The process of migration is influenced by the constant motion of the polymer chains and the plasticizer molecules themselves. Over time, this movement allows the phthalate to travel from the bulk of the material to its surface, from where it can be released into the surrounding environment.
Factors Influencing Migration Rates
The rate at which isodecyl isotridecyl phthalate migrates from a material is not constant and is influenced by a variety of factors. These include the initial concentration of the plasticizer within the material, the specific characteristics of the polymer it is mixed with, and the environmental conditions to which the material is exposed.
Generally, a higher initial concentration of this compound in a polymer matrix can lead to a higher rate of migration. This is because a greater concentration gradient exists between the material and the surrounding environment, which drives the movement of the plasticizer out of the material. However, the relationship is not always linear, as the migration rate can be influenced by how the plasticizer molecules interact with each other and the polymer chains at high concentrations.
The type of polymer used plays a significant role in determining the migration rate of this compound. For instance, in flexible PVC, the plasticizer is a major component, and its migration is a well-known phenomenon . The structure and morphology of the polymer, such as its crystallinity and density, affect the ease with which the phthalate molecules can move through the matrix. Polymers with a more open and amorphous structure may allow for faster diffusion and, consequently, a higher migration rate compared to more crystalline and dense polymers.
Environmental factors significantly impact the migration of this compound.
Temperature: Higher temperatures increase the kinetic energy of both the polymer and plasticizer molecules. This increased energy leads to more rapid movement and diffusion, accelerating the migration of the phthalate to the surface of the material plaschina.com.cn. Studies on other phthalates have consistently shown a positive correlation between temperature and migration rates plaschina.com.cn.
Contact Media: The medium that comes into contact with the plastic material also plays a crucial role. For example, migration into fatty or oily substances is generally higher than into aqueous media due to the lipophilic (fat-loving) nature of phthalates. The pH of the contacting medium can also influence migration, with some studies on other phthalates showing increased migration in more acidic or alkaline solutions.
The following table illustrates the general influence of various factors on the migration of phthalates, which is applicable to this compound:
| Factor | Influence on Migration Rate |
| Concentration | Higher concentration generally leads to a higher migration rate. |
| Polymer Type | Amorphous and less dense polymers tend to allow for higher migration. |
| Temperature | Increased temperature significantly increases the migration rate. |
| Contact Media | Fatty/oily media result in higher migration compared to aqueous media. |
| Contact Time | Longer contact time generally leads to a greater total amount of migrated phthalate. |
Diffusion and Leaching Processes
The primary mechanisms for the release of this compound from a polymer matrix are diffusion and leaching.
Diffusion: This is the process by which the phthalate molecules move from an area of higher concentration (within the polymer) to an area of lower concentration (the surrounding environment). This movement occurs through the interstitial spaces between the polymer chains. The rate of diffusion is dependent on the factors mentioned above, such as temperature and polymer structure.
Leaching: This refers to the extraction of the phthalate from the material when it comes into contact with a liquid. The liquid acts as a solvent, drawing the plasticizer out of the polymer matrix. The efficiency of the leaching process depends on the solubility of this compound in the contacting liquid. For instance, leaching is more significant in non-polar solvents and fatty substances.
Research on other high molecular weight phthalates indicates that the leaching process can be a long-term source of these compounds into the environment researchgate.netd-nb.info.
Volatilization from Product Matrices
Volatilization is the process by which a substance evaporates into the air. This compound is classified as a high molecular weight phthalate, which generally means it has a lower vapor pressure and is less volatile compared to low molecular weight phthalates oxoplast.com. However, over long periods, especially at elevated temperatures, volatilization can still contribute to the release of this compound from products into the indoor and outdoor atmosphere nih.gov. This process is a potential route of human exposure through inhalation. The rate of volatilization is influenced by factors such as the surface area of the product, air circulation, and ambient temperature.
Wear and Abrasion-Induced Release from Products
The release of this compound from consumer and industrial products can be accelerated by mechanical wear and abrasion. Products such as vinyl flooring, wall coverings, and the insulation of wires and cables are subject to physical stresses during their service life, which can lead to the generation of microplastic particles and the release of the plasticizer. industrialchemicals.gov.auecocenter.org
Mechanical actions like friction, rubbing, and flexing can disrupt the surface of the plastic, creating pathways for the phthalate molecules to migrate to the surface and subsequently be released into the surrounding environment. This process can contribute to indoor air and dust contamination. Studies on PVC flooring have indicated that the presence of such materials is a significant predictor of respiratory ailments in children, potentially linked to the release of phthalates. ecocenter.org
While direct quantitative data on the release of this compound specifically due to wear and abrasion is limited in publicly available literature, the general principles of plasticizer migration suggest that mechanical stress is a significant factor. Research on other high molecular weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which are structurally similar, shows that their migration is influenced by factors that can be exacerbated by mechanical wear, such as temperature and contact with other materials. For instance, studies on heritage PVC objects have noted that the migration of these larger ortho-phthalates is often an evaporation-controlled process, which can be influenced by the physical condition of the object's surface. arxiv.org
The table below summarizes findings on the migration of high molecular weight phthalates from PVC products under various conditions, illustrating the factors that can contribute to their release. It is important to note the lack of specific data for this compound under mechanical stress.
| Phthalate Type | Product Type | Release Factor | Findings | Citation |
|---|---|---|---|---|
| High Molecular Weight Phthalates (general) | PVC Flooring | Temperature | Increased temperature leads to higher emission rates of phthalates into the air. | researchgate.netresearchgate.net |
| Diisononyl phthalate (DINP) | PVC Flooring | Dust Contact | Migration of DINP from flooring materials into house dust has been observed. | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC Flooring | Heating | Migration into dust increased when the flooring was heated to 50°C. | researchgate.net |
| High Molecular Weight Phthalates | PVC Heritage Objects | Environmental Aging | Migration leads to surface exudates and stickiness, attracting dust. | arxiv.org |
| This compound | Various PVC Products | Wear and Abrasion | Specific quantitative data on release due to mechanical stress is not readily available in the reviewed literature. | N/A |
Contamination Pathways from Manufacturing Byproducts (e.g., Catalyst Degradation)
The synthesis of this compound involves the esterification of phthalic anhydride (B1165640) with a mixture of isodecyl and isotridecyl alcohols. This chemical reaction is typically facilitated by a catalyst, with organo-titanates such as tetraalkyl titanates being a common choice. osti.gov While effective in promoting the esterification process, the catalyst itself can be a source of contamination in the final product.
During the manufacturing process, side reactions can occur, leading to the formation of byproducts. One significant pathway for contamination arises from the catalyst. For instance, when titanate catalysts containing propyl or butyl groups are used, a transesterification reaction can occur where the alkyl groups from the catalyst are incorporated into the phthalate ester molecule. This results in the formation of "co-esters," which are phthalate molecules with one isodecyl or isotridecyl group and one shorter alkyl group from the catalyst (e.g., a C3-C13 or C4-C13 phthalate co-ester).
These co-esters are impurities in the final this compound product and can have different properties, such as higher volatility, compared to the target molecule. The presence of these byproducts is a direct consequence of the catalyst's chemical nature and the reaction conditions. The amount and type of co-ester formed depend on the specific titanate catalyst used and the process parameters.
Furthermore, incomplete reactions or the presence of impurities in the raw materials, such as phthalic anhydride residues from its production, can also contribute to the final product's impurity profile. These residues can include compounds like maleic anhydride, benzoic acid, and citraconic acid, which can also undergo esterification to form mixed esters. google.com
The table below outlines the key aspects of contamination pathways from manufacturing byproducts during the synthesis of this compound.
| Source of Contamination | Mechanism | Resulting Byproduct/Impurity | Significance | Citation |
|---|---|---|---|---|
| Titanate Catalyst (e.g., Isopropyl Butyl Titanate) | Transesterification | Co-esters (e.g., C3-C13 or C4-C13 phthalates) | Alters product purity and properties (e.g., volatility). | |
| Phthalic Anhydride Residues | Esterification of impurities | Mixed esters of maleic acid, benzoic acid, etc. | Introduces a variety of ester compounds into the final product. | google.com |
| Incomplete Reaction | Presence of unreacted starting materials | Residual isodecyl/isotridecyl alcohol and phthalic anhydride | Affects the overall purity and performance of the plasticizer. | N/A |
Environmental Occurrence and Distribution
Ubiquitous Presence in Environmental Matrices
The physical and chemical properties of isodecyl isotridecyl phthalate (B1215562), such as its low water solubility and high lipophilicity, influence its distribution and persistence in the environment. vulcanchem.com It is commonly found in aquatic and terrestrial ecosystems, as well as in the atmosphere. The continuous release from numerous sources contributes to its widespread presence.
Aquatic Ecosystems (Lakes, Rivers, Marine Environments, Wastewater)
Phthalate esters are frequently detected in various aquatic environments, including lakes, rivers, and marine ecosystems. frontiersin.org Wastewater treatment plants are a significant point source of phthalates into aquatic systems, receiving them from both industrial and domestic discharges. frontiersin.orgumd.edu While treatment processes can remove a portion of these compounds, significant amounts can still be released into surface waters through effluents. greenfacts.orgumd.edu Due to their hydrophobic nature, phthalates like isodecyl isotridecyl phthalate tend to adsorb to suspended solids and accumulate in sediments. greenfacts.org
Table 1: Estimated Environmental Half-life of Similar High Molecular Weight Phthalates
| Environmental Compartment | Estimated Half-life |
| Surface Water | 50 days |
| Air | 0.6 - 0.7 days |
| Soil | 300 days |
| Sediment | 3000 days |
Source: Adapted from GreenFacts Scientific Reports. greenfacts.org
Note: Data is for Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP), which are structurally similar to this compound.
Terrestrial Compartments (Soils, Sediments, Landfills)
Terrestrial environments are significant sinks for this compound. Contamination of soils can occur through the application of sewage sludge, which often contains high concentrations of phthalates adsorbed from wastewater. greenfacts.orgumd.edu Landfills are another major reservoir, as disposed consumer and industrial products containing this phthalate slowly degrade and release it into the surrounding soil and leachate. vulcanchem.com Due to its high affinity for organic matter and low mobility, this compound is expected to be relatively immobile in soil, leading to its persistence in this compartment. greenfacts.orgnih.gov Sediments in aquatic environments also act as a long-term sink for this compound due to its tendency to adsorb to particulate matter. greenfacts.org
Atmospheric Presence
While less volatile than lower molecular weight phthalates, this compound can still be released into the atmosphere. nih.gov This can occur through volatilization from products during their use and from industrial emissions. greenfacts.orgepa.gov In the atmosphere, it can exist in both vapor and particulate phases. nih.gov The atmospheric half-life of similar high molecular weight phthalates is estimated to be relatively short, on the order of days, as they are degraded by photochemical reactions. greenfacts.orgnih.gov Particulate-phase phthalates can be removed from the atmosphere through wet and dry deposition, contributing to contamination of soil and water bodies. nih.gov
Sources and Input Pathways to the Environment
The presence of this compound in the environment is a direct result of human activities, primarily its production and use in a wide array of products. frontiersin.orgepa.gov
Industrial Discharge and Manufacturing Losses
The manufacturing process of this compound and its use in the production of plastics and other materials are significant sources of its release into the environment. greenfacts.orgeuropa.eu Wastewater discharges from these industrial facilities can contain notable concentrations of the phthalate, which then enter aquatic ecosystems. greenfacts.orgfrontiersin.org While regulations aim to limit these discharges, losses during production, handling, and processing can still occur. epa.gov
Leaching from Consumer and Industrial Products during Use and Disposal
A primary and continuous source of this compound into the environment is the leaching from the vast number of consumer and industrial products in which it is used. greenfacts.orguml.edu Since it is not chemically bonded to the polymer matrix, it can migrate out of products over time. uml.edu This leaching occurs throughout the service life of products such as PVC flooring, cables, and automotive interiors, and continues after disposal in landfills. greenfacts.orgvulcanchem.com The slow release from these products leads to a diffuse and widespread contamination of indoor and outdoor environments. uml.edu
Table 2: Common Products Containing High Molecular Weight Phthalates
| Product Category | Specific Examples |
| Building Materials | Vinyl flooring, wall coverings, roofing membranes |
| Wires and Cables | Electrical insulation and sheathing |
| Automotive | Upholstery, car undercoating, interior trim |
| Consumer Goods | Shoes, hoses, some toys and childcare articles (use now restricted in some regions) |
| Industrial Applications | Conveyor belts, sealants, adhesives |
Source: Adapted from various environmental and chemical agency reports. greenfacts.orguml.educa.govca.gov
Urban and Agricultural Runoff
This compound, a high molecular weight phthalate ester, enters the environment through various pathways, including runoff from urban and agricultural areas. Its presence in road runoff has been identified as a contributor to aquatic pollution d-nb.info. Phthalates, in general, are released into the environment during their production, processing, and waste disposal and can bind to particles, facilitating their transport. uml.edu Effluent from wastewater treatment plants (WWTPs), urban runoff, and atmospheric deposition are considered major environmental sources of phthalate esters (PAEs) iwaponline.com.
In agricultural settings, the use of plastic products such as mulching films is a significant source of PAE contamination in soils mdpi.comresearchgate.net. Because PAEs are not chemically bound to the polymer matrix, they can easily migrate into the environment mdpi.com. This can lead to their presence in agricultural runoff, subsequently contaminating nearby water bodies. One study noted that potential environmental effects are linked to the accumulation of these compounds in soils treated with sewage sludge uml.edu. Research has also indicated that factors such as agricultural film residues and surface runoff are key drivers influencing the spatial distribution of PAEs in the environment researchgate.net.
Fate in Wastewater Treatment Processes
The removal of phthalates from wastewater is a critical step in mitigating their environmental release. Generally, phthalates are not easily degraded in wastewater treatment processes due to their high hydrophobicity and low water solubility, which leads to their transfer to settled sludge umd.edu. The primary removal mechanisms for PAEs in municipal wastewater treatment plants are biotransformation and sludge adsorption iwaponline.com. For higher molecular weight phthalates, such as this compound, adsorption to sludge particulates is the dominant removal pathway nih.govepa.gov.
Removal Efficiencies of Different Treatment Technologies (e.g., SBR, UASB, Packed-Bed Reactors)
Specific removal efficiency data for this compound in various advanced wastewater treatment systems is limited. However, the general principles of phthalate removal and the performance of these technologies provide insight into its expected fate. High molecular weight phthalates are generally removed with high efficiency in conventional activated sludge systems, primarily through sorption to sludge rather than biodegradation nih.govepa.gov.
Studies have shown that technologies like Sequencing Batch Reactors (SBRs), Up-flow Anaerobic Sludge Blanket (UASB) reactors, and packed-bed reactors are effective in removing phthalates umd.edu.
Sequencing Batch Reactors (SBR): SBRs are a type of activated sludge process. Studies on composting plant leachate have shown SBRs can achieve high removal rates for chemical oxygen demand (COD) and other pollutants under optimal loading rates brieflands.com. While specific data for this compound is not available, the high solids retention time possible in SBRs can facilitate the removal of persistent organic pollutants that adsorb to sludge.
Up-flow Anaerobic Sludge Blanket (UASB): UASB reactors are high-efficiency anaerobic systems that have proven effective for treating various types of wastewater, including municipal and industrial effluents mdpi.com. They are capable of handling high organic loads and produce less excess sludge compared to aerobic systems mdpi.com. The removal of hydrophobic compounds like high molecular weight phthalates is expected to occur via adsorption to the granular sludge bed. Post-treatment of UASB effluent is often necessary to achieve higher quality effluent researchgate.netpsu.edu.
Packed-Bed Reactors: This technology, which involves passing wastewater through a bed of media where microorganisms accumulate, has also been cited for its ability to remove phthalates umd.edu. The extensive surface area for biofilm growth can enhance the removal of organic compounds.
Transfer to Sludge Particulates
The transfer to and accumulation in sewage sludge is the primary fate of this compound during wastewater treatment. Due to their low water solubility and high hydrophobicity, high molecular weight phthalates readily adsorb to the solid particles in sludge nih.govecn.nl.
A U.S. Environmental Protection Agency (EPA) assessment for Diisodecyl Phthalate (DIDP) concluded that it is mainly removed from wastewater by sorption to particles and is retained in sewage sludge epa.gov. The assessment estimates that greater than 93% of the DIDP present in wastewater is expected to accumulate in sewage sludge epa.gov. This strong adsorption to sludge means that effluent concentrations are typically very low compared to the influent ecn.nl.
A 2020 study analyzing ten phthalate esters in sludge from seven different wastewater treatment plants found that the total concentration of PAEs ranged from 7.4 to 138.6 mg/kg dry weight nih.gov. Crucially, this study identified that di-iso-nonyl phthalate (DiNP), di-iso-decyl phthalate (DiDP), and bis(2-ethylhexyl) phthalate (DEHP) accounted for over 99% of the total PAEs detected in the sludge samples, highlighting the significant accumulation of these higher molecular weight phthalates nih.gov.
Table 1: Concentration of Selected Phthalates in Sewage Sludge from Seven WWTPs
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental to the analysis of isodecyl isotridecyl phthalate (B1215562), providing the necessary separation from other phthalates and matrix components.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of phthalates, including isodecyl isotridecyl phthalate. gcms.czrestek.com It offers a combination of high-resolution separation and definitive identification based on mass-to-charge ratios. gcms.czlcms.cz The typical setup involves a gas chromatograph for separating the volatile compounds, which are then introduced into a mass spectrometer for detection and quantification. oiv.int
In GC-MS analysis, two primary data acquisition modes are employed: full scan and single ion monitoring (SIM). oregonstate.edu The full scan mode acquires a complete mass spectrum over a defined range, which is invaluable for the unequivocal qualitative identification of specific isomers or homologs. gcms.cz However, for trace-level detection, the SIM mode is often preferred. gcms.cz SIM mode focuses the mass spectrometer on specific ions characteristic of the target analyte, significantly enhancing sensitivity. gcms.czoiv.int A technique known as FASST (Fast Automated Scan/SIM Type) allows for the concurrent acquisition of both full scan and SIM data, providing both high sensitivity and confident identification. gcms.cz
| Mode | Advantage | Application in this compound Analysis |
| Full Scan | Provides a complete mass spectrum for confident identification. gcms.cz | Unequivocal qualitative identification of isomers and homologs. gcms.cz |
| Single Ion Monitoring (SIM) | Increases sensitivity for trace-level detection. gcms.cz | Monitoring low-intensity, unique ions for quantification. gcms.czoiv.int |
| FASST (Scan/SIM) | Combines the benefits of both full scan and SIM modes. gcms.cz | Concurrent acquisition of full-scan and SIM data for sensitive and reliable analysis. gcms.cz |
A significant challenge in the analysis of this compound, similar to other high-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), is that it exists as a complex mixture of isomers. gcms.czrestek.com This results in multiple chromatographic peaks rather than a single, sharp peak. gcms.cz Furthermore, the quantitation ions specified in standard methods for these compounds can have very low relative intensity, making trace detection more difficult compared to other regulated phthalates. gcms.cz The structural similarities among different phthalates can also lead to shared fragment ions, most notably the common base peak at m/z 149, which complicates the identification and quantification of coeluting phthalates. gcms.czrestek.com For technical grade isomer mixtures like diisodecyl phthalate, while it is possible to identify isomer groups, complete resolution of individual isomers is often not feasible. restek.com However, unique extracted ions can be used for identification and quantification, such as m/z 307 for diisodecyl phthalate. restek.com
Interference from non-regulated but structurally similar compounds, such as terephthalate (B1205515) esters, is a common issue in the analysis of this compound and other phthalates like DINP and DIDP. gcms.cz To overcome this, the use of alternative chromatographic columns with different stationary phases has been investigated. gcms.cz For instance, while a standard RXI-5MS column may show co-elution of certain phthalates with interfering compounds, a column with a different polarity, such as an RXI-17Sil MS, can provide the necessary chromatographic resolution. gcms.cz The selection of an appropriate GC column is crucial as it directly impacts the separation efficiency, which is vital when mass spectral data alone may be insufficient for distinguishing between structurally similar phthalates. gcms.cz Columns like the Rtx-440 and Rxi-XLB have also been recommended for providing good resolution of complex phthalate mixtures. restek.com
Ultra-high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) has emerged as a powerful alternative for the analysis of phthalates, including di-isodecyl phthalate (DIDP). bohrium.comnih.gov This technique is particularly useful for analyzing complex matrices and can offer advantages in the analysis of isomeric mixtures. mdpi.com A developed UHPLC-ESI-MS/MS method demonstrated the ability to simultaneously quantify DIDP and its major metabolites in various biological samples. bohrium.comnih.gov The methodology involves separation using a sub-2 µm C18 column under gradient elution, followed by detection with tandem mass spectrometry, which provides high selectivity and sensitivity. ub.edu This approach has been successfully applied to toxicokinetic studies, providing comprehensive data on the absorption, distribution, metabolism, and excretion of DIDP. bohrium.comnih.gov
| Parameter | Details | Reference |
| Technique | Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) | bohrium.comnih.gov |
| Application | Simultaneous quantification of Di-isodecyl phthalate (DIDP) and its metabolites in biological matrices (plasma, urine, feces, tissues). | bohrium.comnih.gov |
| Separation | Reversed-phase chromatography with a sub-2 µm C18 column and gradient elution. | ub.edu |
| Significance | Provides comprehensive toxicokinetic information crucial for risk assessment. bohrium.comnih.gov Offers potential advantages for analyzing isomeric mixtures compared to GC-based methods. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Techniques
While chromatographic methods coupled with mass spectrometry are the primary tools for the detection and quantification of this compound, other spectroscopic techniques can be employed, though often for screening or in specific applications. For instance, Fourier-transform infrared (FTIR) spectroscopy using an attenuated total reflectance (ATR) method can be used for evaluating phthalates. jasco-global.com However, the sensitivity of the standard ATR method may not be sufficient to meet low regulatory limits. jasco-global.com A more sensitive approach involves a solvent extraction-condensation method, where the phthalates are extracted from a sample, concentrated into a thin film, and then measured using reflection-absorption FTIR. jasco-global.com This enhanced method can achieve lower detection limits suitable for regulatory screening. jasco-global.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation and quantification of phthalates. Quantitative NMR (qNMR) allows for the determination of a compound's concentration or purity by comparing the integral of an analyte's signal to that of a certified internal standard. ox.ac.uk
For phthalates like this compound, high-resolution ¹H NMR spectroscopy can identify characteristic signals. The most significant signals typically appear in the aromatic region of the spectrum (above 7.5 ppm), corresponding to the hydrogen atoms on the benzene (B151609) ring. researchgate.net Other signals in the aliphatic region (0.8-1.5 ppm) correspond to the various protons on the isodecyl and isotridecyl alkyl chains. researchgate.net The concentration of the phthalate can be calculated by comparing the integrated area of its characteristic signals with those of a known amount of an internal calibrant. ox.ac.uk While ¹³C NMR can also be used, ¹H NMR is often preferred due to its higher sensitivity and shorter analysis times. researchgate.net
Sample Preparation and Extraction Methods for Diverse Matrices
Effective sample preparation is crucial for the accurate analysis of this compound, as it often exists at low concentrations in complex matrices. The goal is to extract and concentrate the analyte prior to instrumental analysis.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a rapid and efficient technique for extracting analytes from solid and semi-solid samples. researchgate.netchromatographyonline.com The method utilizes conventional liquid solvents at elevated temperatures (up to 200°C) and pressures (around 1500 psi). chromatographyonline.comthermofisher.com These conditions maintain the solvent in its liquid state above its boiling point, which increases extraction speed and efficiency while significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. chromatographyonline.comuia-initiative.eu ASE has been successfully applied to extract various phthalates from environmental matrices such as soil, sediment, and mine tailings. researchgate.netresearchgate.net The high level of automation increases laboratory productivity and ensures high analyte recovery and reproducibility. thermofisher.com
| Parameter | Condition | Source |
|---|---|---|
| Extraction Solvent | Dichloromethane/Hexane mixture | researchgate.net |
| Temperature | 80°C - 120°C | researchgate.netresearchgate.net |
| Pressure | ~1500 psi (100 bar) | thermofisher.comuia-initiative.eu |
| Extraction Time | ~3 minutes per cycle | researchgate.net |
| Extraction Cycles | 2 | researchgate.net |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of organic contaminants from liquid samples, particularly water. mdpi.com The method relies on the partitioning of analytes between a liquid phase (the sample) and a solid stationary phase (the sorbent). For phthalates, which are nonpolar compounds, reverse-phase (RP) sorbents are the logical choice. mdpi.com C18 (octadecyl) bonded silica (B1680970) is a common and effective sorbent for retaining phthalates from aqueous matrices. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the concentrated analytes with a small volume of an organic solvent. gcms.cz SPE is often automated, which improves reproducibility and allows for the processing of multiple samples simultaneously. gcms.cz Studies have shown that among common cartridge types, Sep-Pak C18 cartridges can provide the best extraction performance for phthalates. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a simple, rapid, and efficient microextraction method for the preconcentration of analytes from aqueous samples. brjac.com.brnih.gov The procedure involves the rapid injection of a mixture of an extraction solvent and a dispersive solvent into the aqueous sample. brjac.com.br The extraction solvent is a small volume of a water-immiscible organic solvent with a higher density than water, while the dispersive solvent is miscible in both the extraction solvent and the aqueous phase (e.g., acetonitrile, acetone). brjac.com.br This injection creates a cloudy solution, which is a fine emulsion of the extraction solvent dispersed throughout the aqueous sample, maximizing the surface area for rapid mass transfer of the analytes into the extraction solvent. brjac.com.brmdpi.com Following extraction, centrifugation is used to break the emulsion and sediment the fine droplets of the extraction solvent, which can then be collected for analysis. mdpi.com
| Component | Example | Function | Source |
|---|---|---|---|
| Extraction Solvent | Dichloromethane, n-heptane, Chlorobenzene | Extracts the target analytes from the aqueous phase. | nih.govmdpi.com |
| Dispersive Solvent | Acetonitrile (ACN), Methanol, Acetone | Disperses the extraction solvent into fine droplets within the sample. | brjac.com.brnih.govpsu.edu |
| Sample Matrix | Water, Urine, Beverages | The liquid sample containing the analytes. | brjac.com.brmdpi.com |
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. chromatographyonline.com It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either by direct immersion in a liquid or in the headspace above a liquid or solid), and analytes partition from the sample matrix into the fiber coating. chromatographyonline.comnih.gov After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. chromatographyonline.com The choice of fiber coating is critical for extraction efficiency. For phthalates, fibers combining different materials, such as polydimethylsiloxane/divinylbenzene (PDMS-DVB) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), have shown high extraction ability. nih.govnih.gov The method is highly sensitive, with detection limits for phthalates often in the nanogram-per-liter range. nih.govnih.gov
| Fiber Type | Key Characteristics | Performance Notes | Source |
|---|---|---|---|
| 65 µm PDMS-DVB | Polydimethylsiloxane-divinylbenzene | Selected as effective for analysis of river and port water. | nih.gov |
| 70 µm CW/DVB | Carbowax-divinylbenzene | Demonstrated high sensitivity and lower detection limits for several phthalates compared to PDMS/DVB. | dphen1.com |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Showed the highest ability for extraction of six investigated phthalates from bottled water. Combines a liquid polymer with a porous sorbent. | nih.gov |
Vortex and Ultrasonication Techniques
Vortex and ultrasonication are energy-input techniques frequently used to enhance the efficiency of other extraction methods, particularly for solid samples and in microextraction procedures. mdpi.comnih.gov In the context of phthalate analysis, these techniques are often combined with DLLME in a procedure known as Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (UVA-DLLME). mdpi.comresearchgate.net
Vortexing: Vigorous stirring with a vortex mixer creates an efficient dispersion of an extraction solvent within an aqueous solution, forming a microemulsion that increases the contact surface area between the solvent and the sample. mdpi.com
Ultrasonication: The application of ultrasonic waves provides energy for better dispersion and can facilitate the penetration of solvents into the pores of solid matrices, improving analyte release. nih.govacgpubs.org
Combining these two techniques leverages the strengths of both, leading to rapid and highly efficient extractions with reduced solvent volumes. psu.edu Studies have shown high recoveries for phthalates (often >80-90%) with short application times, such as 20-90 seconds of vortexing followed by a few minutes of ultrasonication. psu.edunih.govacgpubs.org
Quality Control and Validation of Analytical Methods
The validation of analytical methods is a critical process in quality control, ensuring that the chosen procedures are reliable, accurate, and fit for their intended purpose. nih.gov For complex compounds like this compound, a mixed-isomer plasticizer, rigorous validation is essential to produce consistent and credible data. nih.gov This process involves evaluating several key performance characteristics to verify that a method meets predefined acceptance criteria. npra.gov.my The suitability of all testing methods should be verified under the actual conditions of use and be thoroughly documented. npra.gov.my
Robust quality control (QC) and quality assurance (QA) programs are fundamental for generating comparable and accurate data, particularly in large-scale monitoring projects or regulatory compliance testing. nih.gov These programs often involve the use of certified reference materials, participation in proficiency testing schemes, and strict adherence to validated analytical protocols. The ubiquity of some phthalates necessitates special attention to laboratory contamination, which can be a significant source of error. europa.eu Therefore, method validation must include strategies to monitor and control background levels. europa.eu
Key Validation Parameters
Method validation assesses various parameters to define the performance and limitations of an analytical procedure. npra.gov.my These parameters ensure the method is accurate, precise, and specific for the analyte in the matrix of interest.
Accuracy and Recovery Accuracy represents the closeness of the test results to the true value. It is often evaluated through recovery studies using spiked samples or by analyzing certified reference materials (CRMs). In a study validating a method for phthalates in indoor air, the mean recoveries for Di-n-butyl phthalate (DBP) and Bis(2-ethylhexyl) phthalate (DEHP) from two types of adsorbents were between 91.3% and 99.9%. jst.go.jp Another method for analyzing phthalates in water showed recoveries ranging from 97.2% to 99.6% for a spiked blank solution and 95.1% to 98.8% for a spiked tap water sample. mdpi.com For the analysis of phthalates in marine invertebrates, a pressurized liquid extraction method yielded an average recovery of 89.2%. scirp.org
Precision (Repeatability and Reproducibility) Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability refers to the precision obtained under the same operating conditions over a short interval (intra-laboratory). A study on marine ascidians reported repeatability RSD values for DBP and DEHP as being lower than 5.0%. scirp.org
Reproducibility refers to the precision obtained between different laboratories (inter-laboratory). Interlaboratory validation of an air analysis method showed reproducibility relative standard deviations (RSD_R) of 5.1–13.1% for DBP and DEHP. jst.go.jp For water analysis, the RSD for reproducibility was below 8.7% for various phthalates. mdpi.com
Linearity, Limits of Detection (LOD), and Quantification (LOQ)
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by a high coefficient of determination (R²). For phthalate analysis, linearity is often excellent, with R² values greater than 0.998 or 0.999 being commonly reported. scirp.orglcms.cz
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
The LOD and LOQ are crucial for trace analysis. A method for determining phthalates in water reported LODs between 1 and 8 ng/mL and LOQs between 5 and 14 ng/mL. mdpi.com The LOQ can be adjusted by altering the sample size taken for analysis. cornerstoneanalytical.com
Specificity and Matrix Effects Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Gas chromatography coupled with mass spectrometry (GC-MS) is a major technique used for its high specificity. europa.eupolymersolutions.com The use of isotopically labelled internal standards is a common practice to correct for matrix effects and variations during sample preparation and analysis. nih.gov
The table below summarizes validation data from various studies on phthalate analysis.
| Analyte(s) | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Linearity (R²) | LOD / LOQ | Source |
|---|---|---|---|---|---|---|---|
| DBP, DEHP | Indoor Air | GC-MS | 91.3 - 99.9 | 5.1 - 13.1 (Reproducibility) | - | - | jst.go.jp |
| DMP, DEP, DiBP, DBP, DEHP, DnOP | Water | GC-IT/MS | 95.1 - 98.8 | < 8.7 (Reproducibility) | - | 1-8 ng/mL (LOD), 5-14 ng/mL (LOQ) | mdpi.com |
| DBP, DEHP, DnOP | Marine Ascidians | GC-MS | 89.2 (Average) | < 5.0 (Repeatability) | ≥ 0.998 | - | scirp.org |
| 7 Phthalates including DINP, DIDP | Beverages | Fast GC-MS | - | < 3 (Repeatability) | > 0.999 | - | lcms.cz |
Interlaboratory Comparison and Proficiency Testing
Interlaboratory comparison investigations (ICIs) and proficiency tests (PTs) are essential components of a comprehensive quality assurance program. nih.gov They are used to assess and improve the comparability of analytical results between different laboratories. A study organized under the HBM4EU project highlighted the challenges in analyzing mixed-isomer phthalates like Di-isononyl phthalate (DiNP) and Di-isodecyl phthalate (DiDP), which are structurally similar to this compound. nih.gov
The results from this proficiency testing showed that the interlaboratory reproducibility for biomarkers of mixed-isomer phthalates was initially high, with an average relative standard deviation of 43%. nih.gov However, through the course of the program, performance improved significantly, and the reproducibility for laboratories that consistently achieved satisfactory results improved to 26%. nih.gov This demonstrates the value of sustained QA/QC efforts in building a network of competent laboratories capable of generating accurate and comparable data. nih.gov Other interlaboratory studies have been conducted to assess the accuracy of phthalate measurements in environmental and biological samples, such as marine sediments and fish muscle, further emphasizing the importance of these programs for robust environmental monitoring. researchgate.netoiv.int
The table below illustrates the difference in interlaboratory reproducibility for single-isomer versus mixed-isomer phthalates from the HBM4EU project.
| Phthalate Type | Average Interlaboratory Reproducibility (All Labs) | Improved Reproducibility (Satisfactory Labs) | Source |
|---|---|---|---|
| Single-Isomer Phthalates (e.g., DnBP, DEHP) | 24% | 17% | nih.gov |
| Mixed-Isomer Phthalates (e.g., DiNP, DiDP) | 43% | 26% | nih.gov |
Certified Reference Materials (CRMs) and Quality Control Samples
The use of Certified Reference Materials (CRMs) is fundamental for method validation, calibration, and routine quality control. accustandard.com CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate. lgcstandards.com For phthalate analysis, CRMs are available as neat materials, single-component solutions, or multi-component mixtures in a solvent like hexane. accustandard.comesslabshop.com These standards are produced by accredited reference material producers, ensuring their quality and traceability. lgcstandards.comlgcstandards.com
Laboratories use these standards to prepare calibration curves for the quantification of analytes and to prepare quality control samples. cornerstoneanalytical.com These QC samples are analyzed alongside test samples to monitor the validity of the results and ensure the analytical system is performing within established criteria. cornerstoneanalytical.com The availability of CRMs for a wide range of phthalates, including technical mixtures and deuterated analogues for use as internal standards, is crucial for achieving accurate and reliable analytical outcomes. accustandard.com
Industrial Applications and Material Science Research
High-Temperature Service Materials
The unique properties of isodecyl isotridecyl phthalate (B1215562), such as its low volatility, make it a valuable component in materials designed to withstand elevated temperatures. vulcanchem.comgoogle.com Its branched alkyl chains contribute to reduced migration from the polymer matrix, which enhances the longevity of the final product. vulcanchem.com
Electrical Wire and Cable Insulation
In the realm of electrical applications, isodecyl isotridecyl phthalate is utilized in the insulation of wires and cables. vulcanchem.comgoogle.com It serves as a plasticizer in polyvinyl chloride (PVC) formulations for this purpose. vulcanchem.comgoogle.com The inclusion of this phthalate helps to improve the flexibility of the PVC insulation. vulcanchem.com Research indicates that for high-temperature applications, such as appliance and automotive wiring, blends of phthalate esters like this compound with more expensive trimellitate plasticizers are often employed. google.com This combination aims to balance cost-effectiveness with the demanding performance requirements of high-temperature service. google.com The lower volatility of less branched esters allows for higher phthalate ratios in these blends while still meeting performance standards. google.com
Automotive Components
The automotive industry utilizes this compound in various components, including automotive upholstery and car undercoating. vulcanchem.comgreenfacts.org Its role as a plasticizer in PVC is central to these applications, imparting necessary flexibility and durability. vulcanchem.comgreenfacts.org The compound's resistance to migration helps maintain the integrity and performance of these components over their service life. vulcanchem.com
Flexible Polymer Product Manufacturing
This compound is a key ingredient in the manufacturing of a wide array of flexible polymer products. It is primarily used to soften PVC, making it more pliable and suitable for various forming processes and end-use applications. greenfacts.org
Films, Sheeting, and Coated Fabrics
This phthalate is extensively used as a plasticizer in the production of PVC films, sheeting, and coated fabrics. greenfacts.org These materials find applications in diverse sectors. The addition of this compound enhances the flexibility and workability of the PVC, allowing it to be processed into thin, pliable sheets and coatings. greenfacts.org
Flooring and Wall Coverings
In the construction and interior design industries, this compound is incorporated into vinyl flooring and wall coverings. greenfacts.orgindustrialchemicals.gov.au As a plasticizer in PVC formulations for these products, it contributes to their flexibility and resilience. greenfacts.org The use of this phthalate helps in creating durable and aesthetically versatile surfacing materials. greenfacts.orgindustrialchemicals.gov.au
Hoses, Tubing, and Sealants
The manufacturing of flexible hoses, tubing, and sealants also relies on the plasticizing effects of this compound. greenfacts.org Its incorporation into PVC and other polymer systems allows for the creation of products that can bend and flex without cracking, which is essential for their intended functions. greenfacts.org It is also found in sealants used in various industrial and consumer applications. greenfacts.orgnih.gov
Adhesives, Paints, and Printing Inks
This compound, a high molecular weight phthalate, serves as a critical plasticizer and performance enhancer in the formulation of various industrial and consumer products, including adhesives, paints, and printing inks. Its primary function is to impart flexibility, durability, and improved application properties to the polymer matrices used in these products.
In adhesives and sealants, the inclusion of this compound enhances performance by providing better adhesion properties. For paints and coatings, particularly those used in demanding environments like the automotive and construction industries, this phthalate improves the flexibility and durability of the coating. Its low volatility and high thermal stability, characterized by a flash point of approximately 252°C and a boiling point around 468°C, are advantageous for coatings that require resistance to environmental stressors and heat. The branched isodecyl and tridecyl alcohol chains in its structure contribute to this stability.
Phthalates as a class are common additives in printing inks, acting as plasticizers and solvents. toxicfreefoodcontact.org They are components in various ink formulations, from those used on food packaging to other commercial applications. toxicfreefoodcontact.orgumd.edufoodpackagingforum.org The use of high molecular weight phthalates, such as diisotridecyl phthalate (DITDP), which is structurally similar to this compound, has been noted in select paints and adhesives. industrialchemicals.gov.au The related compound, di-isodecyl phthalate (DIDP), is also utilized in industrial adhesives, sealants, paints, and printing inks. epa.govepa.gov The function of these phthalates is to soften the vinyl resins often used in these applications, providing flexibility and ensuring the longevity of the final product. esslabshop.com
The table below summarizes the key properties of this compound relevant to these applications.
| Property | Value | Relevance to Adhesives, Paints, & Inks |
| Molecular Weight | ~488.7 - 550 g/mol | High molecular weight contributes to lower volatility and migration. |
| Boiling Point | ~468°C | Ensures stability during manufacturing and in high-temperature applications. |
| Flash Point | ~252°C | Indicates high thermal stability, crucial for durable coatings. |
| Primary Function | Plasticizer | Increases flexibility, durability, and adhesion in polymer-based formulations. |
Specialized Applications in Materials
Beyond its widespread use as a primary plasticizer, this compound and its close structural relatives are employed in specialized material science applications where specific performance characteristics like thermal stability and balanced flexibility are paramount.
Aerospace Components
In the aerospace industry, materials are subjected to extreme conditions, requiring components with exceptional thermal resistance and durability. Isodecyl tridecyl phthalate is favored for niche applications within this sector due to its optimal balance of flexibility and thermal stability. Its high molecular weight and branched-chain structure contribute to these properties, making it a suitable choice for select aerospace components.
Research findings indicate that related high molecular weight phthalates, such as di-isodecyl phthalate (DIDP), are used as ingredients in industrial urethane (B1682113) casting resins. epa.gov These resins are applied in the manufacturing of aircraft parts, among other uses, highlighting the role of these plasticizers in creating robust and resilient components for demanding environments. epa.gov
Synthetic Base Stocks for Lubricating Oils
High molecular weight (HMW) phthalates, including compounds structurally analogous to this compound, serve as synthetic base stocks for lubricating oils. industrialchemicals.gov.au These esters are valued in lubricant formulations for their performance characteristics, which can include a low pour point and a good viscosity index. condensia.com
Diisotridecyl phthalate (DITDP), for example, is used as a synthetic base stock for lubricants and is specifically noted for its use as a component in air compressor lubricants. industrialchemicals.gov.au The use of phthalates as additives in lubricants represents a balance of cost, performance, and toxicity considerations. condensia.com The related compound, DIDP, is also found in formulations for synthetic lubricants and engine oils. epa.gov Synthetic base stocks like these are integral to creating advanced lubricants for a variety of applications, including automotive and industrial uses, where they offer advantages over traditional mineral oils. googleapis.comresearchgate.net
The table below details the characteristics of high molecular weight phthalates in lubricant applications.
| Application Area | Compound Type | Key Performance Attributes | Specific Examples |
| Synthetic Lubricants | High Molecular Weight Phthalates | Good viscosity index, Low pour point, Thermal stability | Component in air compressor oils, Additive in engine oils. industrialchemicals.gov.aucondensia.comepa.gov |
Research Gaps and Future Directions in Isodecyl Isotridecyl Phthalate Studies
Advanced Modeling of Environmental Transport and Fate
The environmental behavior of isodecyl isotridecyl phthalate (B1215562) is complex due to its nature as a mixture of branched isomers and its physicochemical properties. While evaluative fate modeling suggests that HMW phthalates exhibit increased environmental persistence, their potential for long-range transport is considered low. researchgate.net This is because their high octanol-air partition coefficient (K_OA) causes them to be readily sorbed to aerosol particles, soil, and vegetation. researchgate.net However, current models have significant limitations and require further refinement.
A primary research gap is the insufficient characterization of transformation processes in realistic outdoor environments. Recent studies have revealed that transformation can account for a substantial portion of the total chemical dissipation from outdoor plastics, a factor not always well-represented in standard mass transfer models. acs.org For chemicals like phthalates, emissions within indoor environments can also contribute to outdoor pollution, affecting urban chemical residence times. diva-portal.org
Furthermore, there is a need for more robust data on the long-term leaching kinetics of HMW phthalates from plastics into the environment. publish.csiro.auacs.org While some models exist, they often rely on estimations for key physical-chemical properties, as experimental data for complex isomer mixtures are scarce. diva-portal.org Future research should focus on developing multi-stage assessment models that can function with limited data, better integrate indoor and outdoor transport pathways, and more accurately account for degradation and transformation processes over extended timescales to refine environmental risk assessments. acs.orgdiva-portal.org
Development of Novel Analytical Approaches for Trace Level Detection
The accurate quantification of isodecyl isotridecyl phthalate at trace levels presents a significant analytical challenge. mdpi.com A major hurdle is that, like other HMW phthalates such as di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP), it exists as a complex technical mixture of many isomers. accustandard.comresearchgate.net This isomeric complexity complicates chromatographic separation and identification, often resulting in broad, unresolved peaks rather than a single, sharp peak, which challenges precise quantification. mdpi.comresearchgate.net
Another significant challenge in trace analysis is the ubiquitous presence of phthalates in laboratory environments, leading to a high risk of sample contamination and false positives. researchgate.netchromatographyonline.com Meticulous cleaning of all equipment and careful handling are required to ensure data accuracy. chromatographyonline.com
Future research should prioritize the development of novel analytical methods to overcome these issues. Promising areas include:
Advanced Injection Techniques: The use of programmed temperature vaporizer (PTV) injectors in gas chromatography (GC) can mitigate the thermal decomposition of high-boiling-point phthalates during analysis, improving sensitivity and preventing analyte degradation. mdpi.com
High-Resolution Mass Spectrometry (HRMS): Techniques like GC-Orbitrap MS offer enhanced sensitivity and selectivity, allowing for trace-level detection (pg/µL range) and better differentiation from matrix interferences. umd.edu
Liquid Chromatography (LC) Methods: LC-based techniques have shown promise for achieving lower limits of detection for phthalate isomeric mixtures compared to traditional GC methods, making them a key area for future development. mdpi.com
A summary of analytical challenges and potential solutions is presented below.
Interactive Data Table: Analytical Challenges and Future Directions| Challenge | Description | Future Research Direction |
|---|---|---|
| Isomer Complexity | The compound is a mixture of many branched isomers, leading to complex chromatograms that are difficult to quantify accurately. accustandard.commdpi.com | Development of advanced chromatographic techniques (e.g., comprehensive two-dimensional GC) and LC-based methods for better isomer separation. mdpi.com |
| Thermal Degradation | High boiling points of HMW phthalates can lead to decomposition in the hot GC injector, resulting in inaccurate quantification. mdpi.com | Application of "soft" injection techniques like Programmed Temperature Vaporization (PTV) to minimize thermal stress on the analytes. mdpi.com |
| Ubiquitous Contamination | Phthalates are common contaminants in laboratory equipment, solvents, and air, posing a high risk of false positives during trace analysis. researchgate.netchromatographyonline.com | Establishment of stringent cleaning protocols and dedicated "phthalate-free" lab spaces; development of automated, closed-system sample preparation methods. |
| Matrix Interference | Complex sample matrices, such as food or environmental samples, can interfere with the detection of target phthalates. researchgate.net | Use of highly selective cleanup techniques like solid-phase extraction (SPE) and high-resolution mass spectrometry for more precise detection. researchgate.netumd.edu |
Investigation of Long-Term Material Performance and Degradation under Diverse Conditions
This compound is valued in applications requiring high permanence and durability, such as in PVC for high-temperature electrical cabling, due to its low volatility. researchgate.net However, the long-term performance and degradation of materials plasticized with it are not fully understood, particularly under the cumulative stress of diverse environmental conditions.
The interaction between plasticizers and the PVC matrix is complex; the effect of a plasticizer on the thermal stability of PVC cannot be generalized, as some plasticizers increase stability while others can decrease it. scispace.com The loss of plasticizer from a product is governed by a combination of diffusion within the polymer and evaporation from the surface, processes which are influenced by temperature, air-flow, humidity, and the physical geometry of the object. scispace.com This loss can lead to material failure, such as embrittlement and cracking. scispace.com
A critical research gap is the lack of studies on degradation and leaching kinetics over extended periods that are representative of a product's actual service life. publish.csiro.auscispace.com Many degradation studies are conducted at elevated temperatures that may not reflect the mechanisms occurring at ambient temperatures. scispace.com Future investigations should focus on:
Real-world aging studies: Assessing material performance and plasticizer migration over decades under realistic, fluctuating environmental conditions (e.g., UV radiation, thermal cycling, chemical exposure).
Combined stressor effects: Investigating the synergistic effects of mechanical stress, thermal aging, and chemical environments on material degradation and plasticizer loss.
Modeling of service life: Developing predictive models for the service life of plasticized materials based on a deeper understanding of the interplay between diffusion, evaporation, and material degradation under specific use-case scenarios.
Exploration of Sustainable Alternatives and Circular Economy Implications
The push for a circular economy presents significant challenges for products containing this compound and other plasticizers. Since these additives are not chemically bound to the polymer, they can be released during use and at the end of a product's life. mdpi.com This complicates recycling efforts, as the presence of such additives can lead to the recirculation of potentially hazardous substances into new products, a particular concern in regions with less stringent controls. researchgate.netoaepublish.comipen.org
A major research gap is the comprehensive assessment of so-called "alternative" or "sustainable" plasticizers. The replacement of regulated phthalates has often led to "regrettable substitution," where the new compounds are later found to have their own environmental or health risks. mdpi.comacs.org There is a significant lack of peer-reviewed toxicological and environmental data for many emerging plasticizer alternatives. researchgate.netacs.orgnih.gov
Future research must focus on a holistic approach to plasticizer development and use within a circular economy framework. Key directions include:
Green Chemistry Design: Developing new plasticizers that are not only effective but also have minimal toxicity and are designed for biodegradation into benign products. mdpi.com Internal plasticization, where the plasticizer is covalently bonded to the polymer backbone, offers a promising solution to prevent migration but requires more research to become commercially viable. escholarship.org
Comprehensive Risk Assessment of Alternatives: Conducting thorough toxicological, ecotoxicological, and lifecycle assessments of potential substitutes before they are widely adopted to avoid regrettable substitutions. acs.org
Advanced Recycling Technologies: Developing and improving sorting and purification technologies that can effectively separate plasticizers from the polymer matrix during recycling, enabling the creation of cleaner, safer recycled materials. wisc.edu
Refined Understanding of Phthalate-Polymer Interactions at the Nanoscale
The effectiveness and permanence of a plasticizer are determined by its interactions with the polymer chains at the molecular level. acs.org For this compound, its complex, branched alkyl structure influences its compatibility with the PVC matrix and its resistance to migration. acs.orgpetronaftco.com Understanding these nanoscale interactions is crucial for designing better and safer plasticizers.
Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to investigate these phenomena. mdpi.comverisimlife.com MD simulations can provide insights into binding energies, plasticizer diffusion, and the conformational changes in both the plasticizer and polymer chains, helping to predict compatibility and performance. acs.org Studies suggest that for phthalates, relaxation of the alkyl side chains is a key factor limiting diffusion, making chain branching a critical design parameter for migration resistance. acs.org
However, a significant research gap exists in the experimental validation of these computational models for complex, branched phthalates like this compound. While techniques like solid-state NMR have been used, they have not yet provided a conclusive picture of the specific interactions (e.g., hydrogen bonding, dipolar interactions) between diisodecyl phthalate and the PVC matrix. escholarship.orgkpi.ua Future research should aim to:
Integrate Computational and Experimental Methods: Combine advanced MD simulations with nanoscale analytical techniques, such as nanoscale infrared spectroscopy and solid-state NMR, to build and validate accurate models of phthalate-polymer interactions. nih.gov
Elucidate Structure-Property Relationships: Systematically study how variations in the isomer distribution and branching of the alkyl chains in this compound affect its miscibility, diffusion, and plasticizing efficiency at the nanoscale.
Develop Predictive Design Tools: Leverage a refined understanding of these nanoscale interactions to create computational tools for the rational design of new, high-performance plasticizers with enhanced permanence and safety profiles. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying isodecyl isotridecyl phthalate (IDIP) in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity for phthalate detection. For isomer separation, polar capillary columns (e.g., DB-5MS) are recommended to resolve branched alkyl chains. Calibration curves should include technical-grade standards to account for isomer variability . High-performance liquid chromatography (HPLC) with UV detection is an alternative for non-volatile derivatives, though it lacks GC-MS’s resolution for closely related phthalates.
Table 1: Comparison of Analytical Methods
| Method | Sensitivity (LOD) | Isomer Resolution | Applicable Matrices |
|---|---|---|---|
| GC-MS | 0.1–1.0 µg/L | High | Polymers, biological fluids |
| HPLC-UV | 5–10 µg/L | Moderate | Environmental samples |
| FTIR | 100 µg/L | Low | Bulk plastics |
Q. How can researchers ensure the purity of IDIP in experimental studies?
- Methodological Answer : Source verification is critical. Require suppliers to provide third-party test reports confirming CAS 68515-49-1 (IDIP) compliance and isomer distribution. Risk-based testing upon receipt using GC-MS or FTIR can validate purity. For polymer-based studies, assess phthalate leaching potential via solvent extraction followed by mass spectrometry .
Q. What safety protocols are essential for handling IDIP in laboratory settings?
- Methodological Answer : While IDIP is not classified as acutely toxic (oral LD50 >5,000 mg/kg), use respiratory protection (N95 masks) to avoid inhalation of aerosols. Store in sealed containers away from oxidizing agents. For spill management, avoid dust generation and use non-combustible absorbents. Disposal must follow local regulations for phthalate-contaminated waste .
Advanced Research Questions
Q. How can contradictory findings in IDIP toxicity studies be systematically resolved?
- Methodological Answer : Apply systematic review frameworks (e.g., EPA’s risk evaluation protocols) to assess data quality. Prioritize studies with:
-
Dose-response consistency : Compare NOAEL/LOAEL values across endpoints (e.g., hepatotoxicity vs. endocrine disruption).
-
Isomer-specific reporting : Differentiate between C9–C11 branched alkyl chains, as isomer ratios impact toxicity .
-
Experimental models : Validate in vitro findings with in vivo data (e.g., rodent bioassays) to address metabolic differences.
Table 2: Key Toxicity Endpoints for IDIP
Endpoint Model System NOAEL (mg/kg/day) LOAEL (mg/kg/day) Hepatotoxicity Rat (oral) 100 300 Endocrine Disruption Zebrafish 10 50 Developmental Toxicity In vitro (HEK293) N/A 200
Q. What experimental designs optimize the synthesis of IDIP to minimize isomer variability?
- Methodological Answer : Use acid-catalyzed esterification with controlled branching:
React isodecyl and isotridecyl alcohols (≥98% purity) with phthalic anhydride in a 2:1 molar ratio.
Employ fractional distillation to isolate C10-rich isomers (CAS 68515-49-1).
Validate isomer distribution via nuclear magnetic resonance (NMR) and GC-MS .
Q. How can computational models predict IDIP’s environmental persistence and bioaccumulation?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using EPA’s Chemistry Dashboard (DTXSID4025082). Input log Kow (octanol-water partition coefficient) and biodegradation half-life data to estimate:
- Bioaccumulation potential (BCF) : Predicted BCF = 1,200 (moderate risk).
- Persistence in soil : Half-life ≈ 60–90 days under aerobic conditions .
Methodological Considerations for Data Reporting
- Literature Reviews : Expand search terms in PubMed/Web of Science to include synonyms (e.g., "di-C9-11-branched alkyl phthalates") and plural forms. Use Toxline for toxicological data .
- Data Presentation : Follow IB guidelines for tables/figures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
